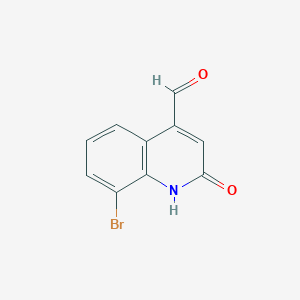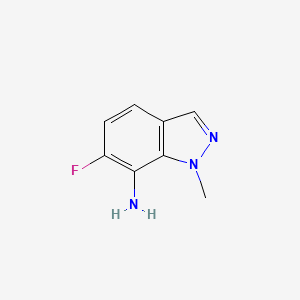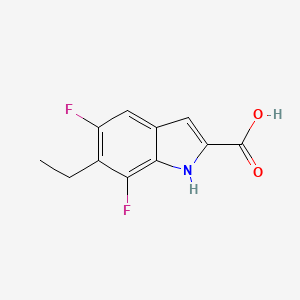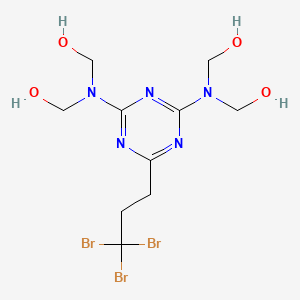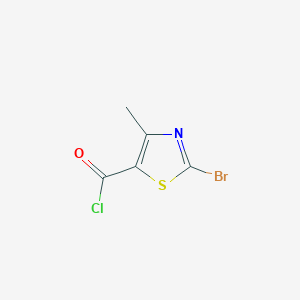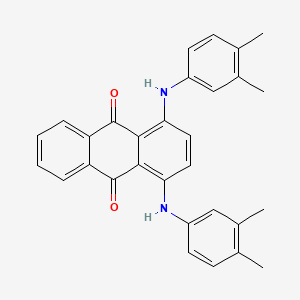
1,4-Bis(3,4-dimethylanilino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis((3,4-dimethylphenyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its two 3,4-dimethylphenylamino groups attached to the anthracene-9,10-dione core, which imparts unique photophysical and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((3,4-dimethylphenyl)amino)anthracene-9,10-dione typically involves the condensation of 1,4-dihydroxyanthraquinone with 3,4-dimethylaniline. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the condensation reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for purification and quality control ensures that the compound meets industrial standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis((3,4-dimethylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce anthracene derivatives with varying degrees of substitution .
Wissenschaftliche Forschungsanwendungen
1,4-Bis((3,4-dimethylphenyl)amino)anthracene-9,10-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Bis((3,4-dimethylphenyl)amino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its anticancer effects . The molecular targets include topoisomerases and kinases, which are essential for cell division and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione: Similar in structure but with different substituents on the phenyl rings.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative with different functional groups.
Mitoxantrone: A related compound used in cancer therapy.
Uniqueness
1,4-Bis((3,4-dimethylphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its ability to intercalate into DNA and inhibit key enzymes makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
74440-69-0 |
|---|---|
Molekularformel |
C30H26N2O2 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
1,4-bis(3,4-dimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O2/c1-17-9-11-21(15-19(17)3)31-25-13-14-26(32-22-12-10-18(2)20(4)16-22)28-27(25)29(33)23-7-5-6-8-24(23)30(28)34/h5-16,31-32H,1-4H3 |
InChI-Schlüssel |
YNSGSMRSDNYRLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC(=C(C=C4)C)C)C(=O)C5=CC=CC=C5C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


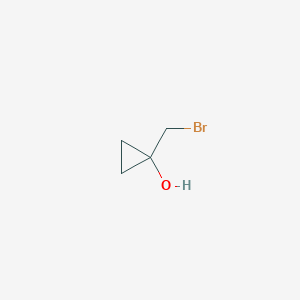
![5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B13123277.png)

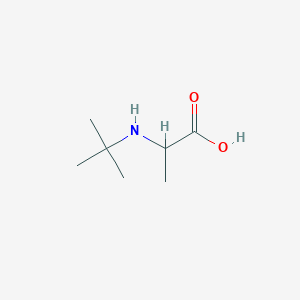
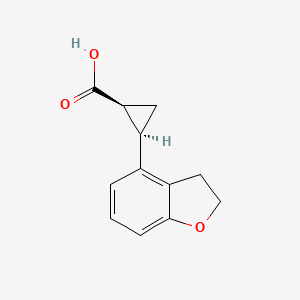
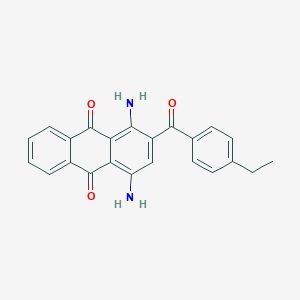

![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
